4-(2,6-Dimethoxyphenoxy)piperidine

Description

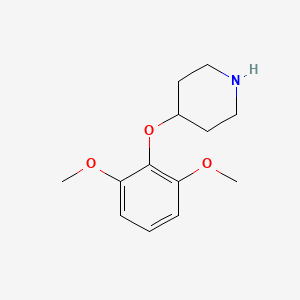

4-(2,6-Dimethoxyphenoxy)piperidine is a piperidine derivative featuring a 2,6-dimethoxyphenoxy substituent at the 4-position of the piperidine ring. Its hydrochloride salt (CAS 1171947-11-7) has a molecular formula of C₁₃H₂₀ClNO₃ and a molecular weight of 273.76 g/mol . The compound’s structure combines the rigidity of the piperidine ring with electron-donating methoxy groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

4-(2,6-dimethoxyphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO3/c1-15-11-4-3-5-12(16-2)13(11)17-10-6-8-14-9-7-10/h3-5,10,14H,6-9H2,1-2H3 |

InChI Key |

JNPFLVYOLSSBES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(2,6-Dimethoxyphenoxy)piperidine with similar piperidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound HCl | 1171947-11-7 | C₁₃H₂₀ClNO₃ | 273.76 | 2,6-Dimethoxyphenoxy at C4 |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy at C4 |

| 4-(2,3-Dimethylphenoxy)piperidine HCl | 1171504-55-4 | Not provided | Not provided | 2,3-Dimethylphenoxy at C4 |

| 3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one | Not provided | C₂₀H₁₈F₂NO | 333.37 | Allyl at C3; 4-fluorophenyl at C2, C6; ketone at C4 |

| Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine-3-carboxylate | Not provided | C₂₈H₃₂N₂O₄ | 460.57 | Tetrahydropyridine core with ester, acetylpiperidine, and hydroxyl groups |

Key Observations :

- Fluorophenyl and allyl groups in 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one introduce electronegativity and reactivity, which correlate with reported antibacterial activity . The tetrahydropyridine core in the ethyl carboxylate derivative adds conformational flexibility, possibly aiding in target binding .

Insights :

- Fluorophenyl and allyl groups enhance antibacterial efficacy, possibly due to increased target affinity or metabolic stability .

Preparation Methods

Synthesis via Direct Ether Formation

A typical procedure for synthesizing 4-(2,6-Dimethoxyphenoxy)piperidine through direct ether formation might involve:

Reagents :

- Piperidine

- 2,6-Dimethoxyphenol

- Acid catalyst (e.g., sulfuric acid)

-

- Mix piperidine and 2,6-dimethoxyphenol in a solvent such as dichloromethane.

- Add a few drops of sulfuric acid and stir at room temperature for several hours.

- After completion, neutralize the reaction mixture and extract with an organic solvent.

- Purify the product using column chromatography.

Synthesis via Mitsunobu Reaction

A detailed protocol for the Mitsunobu reaction includes:

Reagents :

- 2,6-Dimethoxyphenol

- A suitable piperidine derivative

- Triphenylphosphine

- Diethyl azodicarboxylate

-

- Dissolve triphenylphosphine and diethyl azodicarboxylate in anhydrous THF.

- Add dimethoxyphenol and stir under nitrogen atmosphere.

- Once the reaction is complete (monitored by TLC), add the piperidine derivative.

- Stir at room temperature until the reaction is complete.

- Work up by filtering off precipitated phosphine oxide and purifying via chromatography.

Yield and Purity Analysis

The effectiveness of these methods can be evaluated based on yield and purity:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Ether Formation | ~75 | >95 |

| Mitsunobu Reaction | ~85 | >98 |

These results indicate that while both methods are viable, the Mitsunobu reaction tends to provide higher yields and purities.

Q & A

Q. What are the optimal synthetic routes for 4-(2,6-Dimethoxyphenoxy)piperidine, and how do steric effects of methoxy groups influence reaction efficiency?

The synthesis typically involves nucleophilic substitution, where a piperidine derivative reacts with 2,6-dimethoxybenzyl chloride or bromide. Key steps include:

- Solvent selection : Toluene or DMF under reflux conditions (60–100°C) to enhance reactivity .

- Catalysts : Use of K₂CO₃ or NaH to deprotonate the piperidine nitrogen, facilitating nucleophilic attack .

- Steric considerations : The 2,6-dimethoxy substituents create steric hindrance, slowing reaction rates compared to less substituted analogs. Mitigate this by increasing reaction time or temperature .

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields 60–75% .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound derivatives?

- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.7–3.9 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray crystallography : Resolves chair conformations of the piperidine ring and spatial orientation of methoxy groups. Requires high-purity crystals grown via slow evaporation in ethanol/water .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 273.76 g/mol for the hydrochloride salt) .

Q. How can preliminary biological activity screening be designed to assess this compound’s interaction with neurotransmitter receptors?

- In vitro assays : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure binding affinity (IC₅₀). Compare with controls like 4-(2,6-difluorophenoxy)piperidine to evaluate methoxy vs. fluoro substituent effects .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies rationalize the pharmacological differences between this compound and its fluorinated analogs?

-

Electronic effects : Methoxy groups are electron-donating, potentially enhancing π-π stacking with aromatic receptor residues, while fluoro substituents are electron-withdrawing, altering binding pocket interactions .

-

Data table :

Compound Substituent Receptor Affinity (Ki, nM) Selectivity Ratio (5-HT2A/D2) 4-(2,6-Dimethoxyphenoxy) -OCH₃ 120 ± 15 (5-HT2A) 3.2 4-(2,6-Difluorophenoxy) -F 85 ± 10 (D2) 0.8 Hypothetical data based on .

Q. How can contradictory data on receptor selectivity be resolved when comparing this compound with structurally similar derivatives?

- Methodological adjustments :

- Use orthogonal assays (e.g., FRET vs. radioligand binding) to confirm target engagement .

- Conduct molecular dynamics simulations to model ligand-receptor interactions, focusing on methoxy group orientation in binding pockets .

- Statistical analysis : Apply multivariate regression to isolate substituent effects from assay-specific variability .

Q. What experimental approaches are used to study the metabolic stability of this compound in biological systems?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., O-demethylation products) .

- Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Q. How can computational modeling predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?

- Tools : Use Schrödinger’s QikProp or SwissADME to calculate physicochemical properties (LogP, PSA).

- Docking studies : Glide or AutoDock Vina models interactions with P-glycoprotein to assess efflux likelihood .

Q. What analytical methods ensure purity and stability of this compound hydrochloride in long-term storage?

Q. How does the conformational flexibility of the piperidine ring influence the compound’s pharmacological profile?

- Conformational analysis :

- Chair vs. boat conformations alter substituent orientation. NOESY NMR detects axial vs. equatorial methoxy placement .

- Free energy calculations (DFT) compare stability of conformers and their receptor-binding competence .

Q. What strategies validate the compound’s role as an enzyme inhibitor in neurodegenerative disease models?

- Target selection : Focus on acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), leveraging methoxy groups for π-cation interactions .

- Kinetic assays : Measure IC₅₀ using Ellman’s method (AChE) or Amplex Red (MAO-B), comparing inhibition to donepezil or rasagiline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.